Bay 41-4109

Description

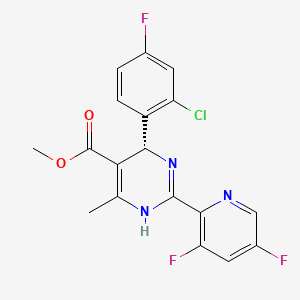

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107166 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298708-81-3 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298708-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-4109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-4109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Bay 41-4109 on the Hepatitis B Virus Capsid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bay 41-4109, a potent inhibitor of Hepatitis B Virus (HBV) replication. Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, functions as a capsid assembly modulator (CAM), targeting a critical step in the viral life cycle. This document details the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its function, offering valuable insights for researchers in virology and antiviral drug development.

Introduction to Bay 41-4109: A Novel Anti-HBV Strategy

Chronic Hepatitis B infection, affecting millions globally, can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While current therapies, primarily nucleos(t)ide analogues, effectively suppress viral replication, they rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[2] This has spurred the development of novel antiviral agents targeting different stages of the HBV life cycle.

Bay 41-4109 emerged as a promising drug candidate that targets the HBV core protein (HBc), the building block of the viral capsid.[3] The core protein is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[2][4] Bay 41-4109 is a capsid protein allosteric modulator that disrupts the highly orchestrated process of capsid assembly, leading to the inhibition of infectious virus production.[4][5]

Core Mechanism of Action: Misdirection of Capsid Assembly

Bay 41-4109 exerts its antiviral activity by binding to the HBV core protein dimers and inducing a conformational change that leads to aberrant and non-productive assembly pathways.[3][6] This allosteric modulation effectively misdirects the assembly process away from the formation of functional icosahedral capsids.

Instead of the typical T=4 or T=3 icosahedral capsids, the presence of Bay 41-4109 leads to the formation of non-capsid-like polymers and large, irregular aggregates.[3][7] This misdirected assembly has two major antiviral consequences:

-

Prevention of pgRNA Encapsidation: The formation of aberrant structures prevents the proper encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication.[8]

-

Depletion of Functional Core Protein: The sequestration of core protein dimers into non-functional aggregates reduces the pool of available subunits for proper capsid formation.

Interestingly, the effect of Bay 41-4109 is concentration-dependent. At lower concentrations, it can stabilize preformed capsids. However, at higher, antivirally relevant concentrations, it destabilizes capsids and induces the formation of large, non-capsid polymers.[3] This suggests the existence of at least two distinct classes of drug-binding sites with different affinities and functional outcomes.[3]

Quantitative Efficacy of Bay 41-4109

The antiviral activity of Bay 41-4109 has been quantified in various in vitro systems. The following tables summarize the key efficacy data.

| Parameter | Cell Line | HBV Genotype | Value | Reference |

| EC50 (HBV DNA) | HepG2.2.15 | D | 120 nM (mean) | [4] |

| EC50 (HBV DNA) | HepAD38 | Not Specified | 42.5 nM | [9] |

| EC50 (HBV DNA) | Clinical Isolates | A-H | 26 nM (G) to 215 nM (F) | [2] |

| IC50 (HBV DNA release) | HepG2.2.15 | Not Specified | 32.6 nM | [10] |

| IC50 (cytoplasmic HBcAg) | HepG2.2.15 | Not Specified | 132 nM | [10] |

| EC50 (Extracellular HBV RNA) | HepaRG | Not Specified | 0.35 µM | [11] |

Table 1: Antiviral Activity of Bay 41-4109 in Cell Culture. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the potent antiviral activity of Bay 41-4109 against HBV replication.

| Parameter | Cell Line | Treatment Condition | Effect | Reference |

| cccDNA formation | C3AhNTCP | Treatment during de novo infection | Inhibition | [8] |

| cccDNA levels | HepG2-NTCP | Treatment during de novo infection | Reduction | [9] |

Table 2: Effect of Bay 41-4109 on HBV cccDNA. These studies demonstrate the dual mechanism of Bay 41-4109, impacting both late-stage capsid assembly and the early-stage establishment of the cccDNA reservoir.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Bay 41-4109.

In Vitro HBV Capsid Assembly Assay

This assay is crucial for directly observing the effect of compounds on the self-assembly of purified HBV core protein dimers.

Principle: The assembly of core protein dimers into larger structures, such as capsids or aberrant polymers, results in an increase in light scattering, which can be monitored over time.

Protocol:

-

Protein Purification: Recombinant HBV core protein (e.g., Cp149, which lacks the C-terminal arginine-rich domain) is expressed in E. coli and purified to homogeneity. The protein is maintained in a dimeric state in a low-salt buffer.

-

Assembly Initiation: Capsid assembly is initiated by increasing the ionic strength of the buffer (e.g., by adding NaCl to a final concentration of 150-300 mM).

-

Compound Addition: Bay 41-4109, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A DMSO-only control is included.

-

Light Scattering Measurement: The reaction is monitored in a fluorometer or a dedicated light scattering instrument by measuring the scattered light intensity at a 90° angle to the incident beam (typically at a wavelength of 320-400 nm) over time.

-

Data Analysis: The rate and extent of assembly are determined from the light scattering curves. An increase in the scattering signal indicates the formation of larger protein structures.

Electron Microscopy of HBV Capsids and Aberrant Polymers

Electron microscopy provides direct visual evidence of the morphological changes in HBV core protein assemblies induced by Bay 41-4109.

Principle: Purified core protein assemblies, in the presence or absence of the compound, are visualized using negative staining transmission electron microscopy (TEM).

Protocol:

-

Sample Preparation: In vitro assembly reactions are performed as described above. Alternatively, capsids can be purified from cell lysates.

-

Grid Preparation: A small aliquot (3-5 µL) of the assembly reaction is applied to a carbon-coated copper grid for 1-2 minutes.

-

Negative Staining: The grid is washed with deionized water and then stained with a solution of a heavy metal salt (e.g., 2% uranyl acetate) for 30-60 seconds. The excess stain is wicked away with filter paper.

-

Imaging: The dried grid is examined in a transmission electron microscope.

-

Image Analysis: Images are captured and analyzed to determine the morphology of the assembled structures (e.g., icosahedral capsids, tubes, sheets, or amorphous aggregates).

Native Agarose Gel Electrophoresis for Capsid Analysis

This technique separates intact capsids from core protein dimers and other assembly intermediates, allowing for the assessment of capsid integrity and the presence of misassembled products.

Principle: Under non-denaturing conditions, intact capsids migrate as distinct bands in an agarose gel, while unassembled dimers migrate much faster.

Protocol:

-

Cell Lysis: HBV-producing cells (e.g., HepG2.2.15) treated with Bay 41-4109 or a vehicle control are lysed in a mild, non-denaturing buffer.

-

Gel Electrophoresis: The cell lysates are separated on a 1% agarose gel in a suitable buffer (e.g., TBE).

-

Western Blotting: The proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. A shift in the migration pattern or the appearance of a smear in the presence of Bay 41-4109 indicates the formation of aberrant, non-capsid structures.

Visualizing the Mechanism of Action and Cellular Consequences

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-electron microscopy of hepatitis B virions reveals variability in envelope capsid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scienceopen.com [scienceopen.com]

Bay 41-4109: A Technical Guide on its Role as a Hepatitis B Virus Capsid Assembly Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bay 41-4109, a pioneering molecule in the field of virology, specifically in the context of Hepatitis B Virus (HBV) research and development. Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) class of compounds and functions as a capsid assembly modulator (CAM).[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its operational pathways.

Core Mechanism of Action

Bay 41-4109 exerts its antiviral effect by targeting the HBV core protein (HBc), a crucial component for the assembly of the viral capsid.[4][5] Unlike nucleoside/nucleotide analogs that inhibit viral polymerase, Bay 41-4109 represents a distinct class of antivirals that interfere with a different stage of the viral lifecycle.[6][7] Its primary mechanism involves the misdirection of capsid assembly.[1][5] By binding to HBc dimers, Bay 41-4109 induces a conformational change that leads to the formation of aberrant, non-capsid polymers instead of the typical icosahedral nucleocapsids.[1][4][8] This disruption prevents the proper encapsidation of the viral pregenomic RNA (pgRNA), a critical step for viral replication.[7]

Furthermore, at higher concentrations, Bay 41-4109 can also destabilize pre-formed capsids, leading to their disassembly.[1] The resulting aberrant HBc polymers are then recognized by cellular degradation pathways, specifically the macroautophagy-lysosome pathway, facilitated by the E3 ubiquitin ligase STUB1 and the autophagy receptor p62.[4] This leads to a reduction in the intracellular levels of HBV capsids and, consequently, a decrease in the production of new infectious virions.[2][4]

Quantitative Efficacy Data

The antiviral potency of Bay 41-4109 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ | HepG2.2.15 | 53 nM | [9][10][11] |

| HepG2.2.15 | ~202 nM | [2][3] | |

| Human Hepatoma Cell Line | 0.05 µM | [12] | |

| EC₅₀ | HepG2.2.15 | 0.05 µM | [13] |

| CC₅₀ | Primary Human Hepatocytes | 7 µM | [13] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of action of Bay 41-4109, from the disruption of capsid assembly to the degradation of aberrant core protein polymers.

Caption: Mechanism of Bay 41-4109 action and subsequent cellular degradation of aberrant HBV core polymers.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the antiviral activity and mechanism of action of Bay 41-4109.

Antiviral Activity Assay in Cell Culture

Objective: To determine the in vitro efficacy of Bay 41-4109 against HBV replication.

Methodology:

-

Cell Culture: Maintain HepG2.2.15 cells, which stably replicate HBV, in appropriate culture medium.

-

Compound Treatment: Seed cells in multi-well plates and treat with a serial dilution of Bay 41-4109. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Lamivudine).

-

Incubation: Incubate the treated cells for a defined period (e.g., 5-7 days).

-

Quantification of Viral Replication:

-

Extracellular HBV DNA: Collect the cell culture supernatant and quantify the amount of encapsidated HBV DNA using quantitative real-time PCR (qPCR).

-

Intracellular HBV DNA: Lyse the cells and extract total DNA. Quantify intracellular HBV replicative intermediates using Southern blot analysis or qPCR.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration.

Capsid Assembly Assay (In Vitro)

Objective: To assess the direct effect of Bay 41-4109 on the assembly of HBV capsids.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant HBV core protein (HBc) dimers from E. coli.

-

Assembly Reaction: Initiate capsid assembly by inducing a conformational change in the HBc dimers (e.g., by increasing the ionic strength of the buffer). Perform the assembly reaction in the presence and absence of varying concentrations of Bay 41-4109.

-

Analysis of Assembly Products:

-

Size Exclusion Chromatography (SEC): Separate the reaction products based on size to distinguish between correctly assembled capsids and aberrant polymers.

-

Transmission Electron Microscopy (TEM): Visualize the morphology of the assembled structures to confirm the formation of normal capsids or aberrant polymers.[14]

-

-

Data Analysis: Compare the assembly profiles in the presence and absence of Bay 41-4109 to determine its effect on capsid formation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel capsid assembly modulator like Bay 41-4109.

Caption: A generalized experimental workflow for the preclinical evaluation of an HBV capsid assembly modulator.

Resistance Profile

Studies have shown that Bay 41-4109 is effective against HBV mutants that are resistant to nucleoside/nucleotide analogs.[7] This is due to its distinct mechanism of action that does not target the viral polymerase. In vitro studies have demonstrated that common lamivudine and adefovir-resistant HBV mutants remain sensitive to Bay 41-4109.[7] However, mutations in the HBc protein, specifically at the drug-binding site, could potentially confer resistance to HAP compounds, though generating replication-competent resistant viruses has proven difficult in early studies.[12][15]

Clinical Development

Bay 41-4109 entered early-stage clinical development, reaching Phase I trials.[16] However, its development was not pursued to later stages, potentially due to factors such as its pharmacokinetic profile or the emergence of second-generation CAMs with improved properties.[6][13] Despite this, Bay 41-4109 remains a critical reference compound and a foundational tool for the ongoing research and development of novel HBV capsid assembly modulators.

References

- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Hepatitis B drugs in development | HIV i-Base [i-base.info]

- 7. The main hepatitis B virus (HBV) mutants resistant to nucleoside analogs are susceptible in vitro to non-nucleoside inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Bay 41-4109 | CymitQuimica [cymitquimica.com]

- 12. jwatch.org [jwatch.org]

- 13. researchgate.net [researchgate.net]

- 14. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. ijbcp.com [ijbcp.com]

The Discovery and Development of Bay 41-4109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, represents a significant advancement in the pursuit of novel antiviral therapies against the Hepatitis B virus (HBV).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Bay 41-4109. It details the compound's unique approach to inhibiting HBV replication by targeting the viral capsid assembly process, leading to the formation of non-capsid polymers and subsequent degradation.[3][4][5] This document summarizes key quantitative data, outlines detailed experimental protocols used in its evaluation, and visualizes the critical pathways and workflows associated with its development.

Introduction

Chronic Hepatitis B infection remains a global health challenge, with a significant risk of progression to liver cirrhosis and hepatocellular carcinoma.[6] While existing treatments, primarily nucleos(t)ide analogues, effectively suppress viral replication, they rarely achieve a functional cure.[1] This has driven the search for new antiviral agents with alternative mechanisms of action. Bay 41-4109 emerged from these efforts as a potent, non-nucleosidic inhibitor of HBV.[7] It belongs to a class of compounds known as capsid assembly modulators (CAMs) that interfere with a critical step in the viral life cycle: the formation of the viral nucleocapsid.[2][5]

Mechanism of Action

Bay 41-4109 exerts its antiviral effect by allosterically modulating the HBV core protein (HBc).[5][6] This interaction has a dual effect on capsid assembly: it accelerates the process while simultaneously misdirecting it.[3] Instead of forming stable icosahedral capsids, the core protein dimers are forced to assemble into aberrant, non-capsid polymers.[3][4] These misassembled structures are unable to properly encapsidate the viral pregenomic RNA (pgRNA) and polymerase, thus halting the replication process.[4][5]

Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids, converting them into large, non-capsid polymers.[3][8] Studies have suggested the existence of two distinct drug-binding sites on the capsid, with occupation of the first stabilizing the structure and the second, at higher inhibitor-to-dimer ratios, inducing destabilization.[3]

The cell's quality control machinery recognizes these aberrant polymers. The chaperone-binding E3 ubiquitin ligase STUB1, in conjunction with the co-chaperone BAG3, targets these structures for degradation.[6] The polymers are then removed through p62-mediated macroautophagy and subsequent lysosomal degradation.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo efficacy data for Bay 41-4109.

| Parameter | Cell Line | Value | Reference |

| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 nM | [7][9] |

| IC50 (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [7][9] |

| IC50 (Overall HBV inhibition) | - | 53 nM | [9][10] |

| EC50 (HBV replication) | HepG2.2.15 | 120 nM (range 85-170 nM) | [11] |

| EC50 (HBV DNA in supernatant) | HepG2.2.15 | ~0.11 µM | [12] |

| EC50 | HepG2.2.15 | ~0.35 µM | [13] |

Table 1: In Vitro Efficacy of Bay 41-4109

| Animal Model | Dosing Regimen | Key Findings | Reference |

| HBV-transgenic mice | Oral, twice daily for 28 days | Dose-dependent reduction of viral DNA in liver and plasma; reduced HBcAg in the liver. | [7][9] |

| Humanized Alb-uPA/SCID mice | - | 5 days of treatment sufficient to reduce HBV replication by >1 log10. | [14][15] |

| Nude mice with HepAD38 cell tumors | - | Strong and sustained suppression of virus DNA. | [16] |

Table 2: In Vivo Efficacy of Bay 41-4109

| Parameter | Species | Value | Reference |

| Bioavailability | Mice | 30% | [7][9] |

| Bioavailability | Rats and Dogs | ~60% | [7][9] |

Table 3: Pharmacokinetic Properties of Bay 41-4109

Experimental Protocols

In Vitro Antiviral Assay (HepG2.2.15 cells)

This protocol is a standard method for evaluating the antiviral activity of compounds against HBV in a cell culture model.[13][15]

-

Cell Seeding: Plate HepG2.2.15 cells at a density of 2 x 10³ cells per well in 96-well plates.[7][9]

-

Compound Treatment: Treat the cells with varying concentrations of Bay 41-4109 (e.g., 25 to 400 nM).[13][15]

-

Incubation: Incubate the cells for a period of 5 to 8 days, changing the media every two days.[7][9][15]

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

HBV DNA Quantification: Isolate viral DNA from the supernatant and quantify using real-time PCR.[13][15]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication.

In Vivo Efficacy Study (HBV-Transgenic Mice)

This protocol describes the evaluation of Bay 41-4109 in a mouse model that mimics chronic HBV infection.[7][9]

-

Animal Model: Utilize HBV-transgenic mice.

-

Compound Formulation: Formulate Bay 41-4109 as a suspension in 0.5% Tylose. A placebo group receives the vehicle alone.[7][9]

-

Administration: Administer the compound orally (per os) to the mice twice a day for a 28-day period.[7][9]

-

Sacrifice and Sample Collection: Six hours after the final treatment, sacrifice the animals.[7][9]

-

Tissue and Blood Collection: Remove the livers and immediately freeze them for subsequent analysis. Obtain blood via cardiac puncture.[7][9]

-

Analysis: Analyze viral DNA levels in the liver and plasma, and measure the levels of Hepatitis B core antigen (HBcAg) in the liver.

Cellular Metabolism Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compound.[7][9]

-

Cell Seeding: Plate HepG2.2.15 cells at a density of 2 x 10³ cells per well in 96-well plates.[7][9]

-

Compound Treatment: Treat the cells with different concentrations of Bay 41-4109 for 8 days.[7][9]

-

MTT Addition: Add 20 µL of MTT solution (5 g/L) to each well and incubate at 37°C for 4 hours.[7][9]

-

Crystal Dissolution: Add 150 µL of DMSO to each well and stir for 10 minutes to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Record the absorbance values at 490 nm using an ELISA reader.[7][9]

-

Data Analysis: Calculate the MTT values using a curve regression equation to determine cell viability.

Visualizations

Signaling Pathway of Bay 41-4109-Induced Aberrant Capsid Degradation

Caption: Mechanism of Bay 41-4109 action and subsequent cellular degradation of aberrant HBV capsids.

General Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical assessment of Bay 41-4109.

Conclusion

Bay 41-4109 stands out as a pioneering molecule in the development of HBV capsid assembly modulators. Its unique mechanism of action, which involves the induction of aberrant, non-functional viral capsids, offers a promising alternative to current antiviral strategies. The preclinical data robustly support its potent anti-HBV activity in both in vitro and in vivo models. This technical guide provides a foundational understanding of Bay 41-4109 for researchers and professionals in the field, highlighting the key data and methodologies that have defined its development. Further investigation into this class of compounds is warranted to explore their full therapeutic potential in the management of chronic Hepatitis B.

References

- 1. Hepatitis B drugs in development | HIV i-Base [i-base.info]

- 2. mdpi.com [mdpi.com]

- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Discovery of novel hepatitis B virus nucleocapsid assembly inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pnas.org [pnas.org]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 15. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Bay 41-4109: A Technical Guide on its Mechanism and Impact on the Hepatitis B Virus Replication Cycle

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. A key strategy in the development of novel anti-HBV therapeutics is the targeting of non-traditional viral processes. The HBV core protein, essential for nucleocapsid assembly, represents a prime target. Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, is a potent capsid assembly modulator (CAM) that interferes with the HBV replication cycle through a unique mechanism. This document provides a comprehensive technical overview of Bay 41-4109, detailing its mechanism of action, its multifaceted effects on the HBV replication cycle, quantitative efficacy data, and the experimental protocols used for its characterization.

Introduction to Bay 41-4109

Bay 41-4109 is a small molecule inhibitor that specifically targets the HBV core protein (HBcAg). Unlike nucleos(t)ide analogs that inhibit the viral polymerase, Bay 41-4109 belongs to a class of compounds known as Capsid Assembly Modulators (CAMs).[1] These molecules disrupt the finely tuned process of nucleocapsid formation, which is a critical step for viral genome replication and the production of new infectious virions.[2][3] Bay 41-4109 acts by inducing aberrant self-assembly of HBcAg dimers, leading to the formation of non-capsid polymers and preventing the essential encapsidation of the pregenomic RNA (pgRNA)-polymerase complex.[4][5]

Mechanism of Action: Misdirection of Capsid Assembly

The primary mechanism of Bay 41-4109 is the allosteric modulation of the HBV core protein. The HBV capsid is an icosahedral shell composed of 120 core protein dimers.[4] Bay 41-4109 binds to a hydrophobic pocket between these dimers, inducing conformational changes that have profound effects on the assembly process.[6]

Its effects are multifaceted and concentration-dependent:

-

Acceleration and Misdirection: At lower concentrations, Bay 41-4109 accelerates the kinetics of capsid assembly but misdirects it, leading to the formation of non-capsid polymers or morphologically incorrect capsids that are unable to package the viral genome.[4][7] This action effectively halts the replication process before the reverse transcription of pgRNA into viral DNA can occur.[6]

-

Destabilization of Pre-formed Capsids: At higher concentrations (e.g., at a 1:1 ratio of drug to core protein dimer), Bay 41-4109 can destabilize correctly formed capsids, causing them to break down into large, non-functional polymers.[4][7]

-

Dual Mechanism: Research suggests that CAMs like Bay 41-4109 may have a dual mechanism of action, inhibiting both late-stage viral replication (capsid assembly) and early-stage processes like the formation of covalently closed circular DNA (cccDNA) when administered concurrently with the viral inoculum.[6][8]

This mechanism of action is distinct from that of nucleoside analogs, offering a complementary strategy for combination therapies and a potential tool against drug-resistant HBV strains.[5]

Effect on the HBV Replication Cycle

Bay 41-4109 intervenes at the critical juncture of pgRNA encapsidation. By preventing the formation of functional nucleocapsids, it blocks all subsequent downstream steps in the viral life cycle, including reverse transcription, virion maturation, and egress.

Quantitative Efficacy Data

The antiviral activity of Bay 41-4109 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of Bay 41-4109

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (HBV Inhibition) | Cell-free assay | 53 nM | [9][10] |

| IC₅₀ (HBV DNA Release) | HepG2.2.15 | 32.6 nM | [10][11] |

| IC₅₀ (Cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [10][11] |

| IC₅₀ (HBV DNA, racemic mix) | HepG2.2.15 | ~202 nM | [12][13] |

| EC₅₀ (HBV Replication) | Not Specified | 124.28 nM | [5] |

| TC₅₀ (Toxicity) | HepG2.2.15 | 58 µM |[14] |

Table 2: In Vivo Efficacy of Bay 41-4109

| Animal Model | Treatment Duration | Effect | Reference |

|---|---|---|---|

| Humanized Alb-uPA/SCID Mice | 5 days | >1 log₁₀ copies/mL decrease in HBV viremia | [12][13] |

| HBV-Transgenic Mice | 28 days | Dose-dependent reduction of viral DNA in liver and plasma |[10][11] |

Key Experimental Protocols

The characterization of Bay 41-4109's antiviral activity relies on a set of established molecular and cellular biology techniques.

In Vitro Antiviral Assay (HepG2.2.15 Model)

This protocol describes a typical experiment to determine the IC₅₀ of Bay 41-4109.

-

Cell Culture: HepG2.2.15 cells, which constitutively replicate and secrete HBV virions, are seeded in 6-well or 96-well plates and cultured in DMEM/F12 medium supplemented with 10% FBS.[12][15]

-

Compound Treatment: After cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of Bay 41-4109 (e.g., 25 nM to 400 nM). A vehicle control (e.g., 1% DMSO) is run in parallel.[13][16]

-

Incubation: Cells are treated for a period of 5 to 8 days, with the medium and compound being replenished every 2 days.[11][12]

-

Supernatant Collection: At the end of the treatment period, the cell culture supernatant is collected.

-

HBV DNA Quantification: Viral DNA is extracted from the supernatant. The level of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific to the HBV genome.[13]

-

Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control for each concentration. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Capsid Assembly (Particle Gel) Assay

This assay is used to visualize the effect of Bay 41-4109 on capsid formation.

-

Cell Lysis: HepG2.2.15 or other HBV-expressing cells treated with Bay 41-4109 are harvested and lysed with a mild, non-denaturing lysis buffer.

-

Native Agarose Gel Electrophoresis: The cell lysates are separated on a 1% native agarose gel. This technique preserves the structure of protein complexes, allowing intact capsids to migrate as a distinct band.

-

Blotting: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for the HBV core protein (anti-HBc), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate. In untreated samples, a distinct band corresponding to intact capsids is visible. In Bay 41-4109-treated samples, this band is absent or diminished, often replaced by a smear, indicating the formation of aberrant polymers and the disruption of normal capsid assembly.[14][17]

Conclusion

Bay 41-4109 represents a pioneering compound in the class of HBV capsid assembly modulators. Its mechanism of action, which involves the acceleration and misdirection of capsid assembly, effectively disrupts the viral replication cycle at a step distinct from that targeted by current standard-of-care polymerase inhibitors.[4][18] The quantitative data demonstrate its potent activity at nanomolar concentrations. The detailed experimental protocols provide a framework for the continued investigation of CAMs and their potential role in achieving a functional cure for chronic hepatitis B, particularly as part of combination therapy regimens.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 13. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. New directions in hepatitis B therapy research [termedia.pl]

The Structural Albatross of a Viral Core: An In-depth Technical Guide to the Structure-Activity Relationship of Bay 41-4109

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that target distinct stages of the viral life cycle. One of the most promising strategies to emerge is the modulation of HBV capsid assembly. The viral capsid, a crucial component for viral replication and stability, is formed by the self-assembly of core protein (Cp) dimers. Disruption of this process presents a vulnerable target for antiviral intervention. Bay 41-4109, a pioneering compound from the heteroaryldihydropyrimidine (HAP) class, has been instrumental in validating this approach. It acts as a capsid assembly modulator (CAM), misdirecting the formation of the viral capsid and thereby inhibiting viral replication.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bay 41-4109, detailing the quantitative impact of structural modifications on its antiviral activity, the experimental protocols used for its evaluation, and the signaling pathways it perturbs.

Mechanism of Action: Misdirection and Destabilization

Bay 41-4109 and its analogues function by binding to a hydrophobic pocket at the interface between two Cp dimers.[2] This interaction induces a conformational change in the core protein, leading to an accelerated and uncontrolled assembly process.[3] Instead of forming replication-competent icosahedral capsids, the core proteins are forced into non-capsid polymers and aberrant structures that are ultimately targeted for degradation by the host cell's machinery.[1] Furthermore, at higher concentrations, Bay 41-4109 can destabilize pre-formed capsids, causing them to disassemble into large, non-functional aggregates.[3] This dual mechanism of action—misdirecting assembly and destabilizing existing capsids—makes HAP compounds potent inhibitors of HBV replication.

Quantitative Structure-Activity Relationship (SAR)

The core scaffold of Bay 41-4109, a dihydropyrimidine ring, has been the subject of extensive medicinal chemistry efforts to optimize its antiviral potency, pharmacokinetic properties, and safety profile. The following tables summarize the key SAR findings for Bay 41-4109 and its analogues.

| Compound | R1 (C2-position) | R2 (C4-Aryl) | R3 (C5-Ester) | R4 (C6-position) | EC50 (nM) [Cell Line] | CC50 (µM) [Cell Line] | Reference |

| Bay 41-4109 | 2-thiazolyl | 2-chloro-4-fluorophenyl | Ethyl | Methyl | 85 - 500 [HepG2.2.15] | >7 [HepG2.2.15] | [4] |

| GLS4 | 2-thiazolyl | 2-bromo-4-fluorophenyl | Ethyl | Morpholinomethyl | 1 - 62.24 [HepAD38] | >100 [HepAD38] | [5][6] |

| NVR-010-001-E2 | 2-thiazolyl | 2-chloro-4-fluorophenyl | Ethyl | 4-methylpiperazin-1-ylmethyl | ~100-200 | >10 | [7][8] |

| HAP_R10 | 2-thiazolyl | 2-bromo-4-fluorophenyl | Ethyl | (4-methylpiperazin-1-yl)methyl | ~10-50 | >10 | [7] |

Table 1: SAR of Bay 41-4109 Analogues with Modifications at the C6-Position.

| Compound | R1 (C2-position) | R2 (C4-Aryl) | R3 (C5-Ester) | R4 (C6-position) | EC50 (µM) [Cell Line] | CC50 (µM) [Cell Line] | Reference |

| Bay 41-4109 | 2-thiazolyl | 2-chloro-4-fluorophenyl | Ethyl | Methyl | 0.085 - 0.5 [HepG2.2.15] | >7 [HepG2.2.15] | [4] |

| 1d | 3,5-difluoropyridin-2-yl | 2-chloro-4-fluorophenyl | Methoxyethyl | Methyl | ~1-5 | >20 | [9] |

| 1e | 3,5-difluoropyridin-2-yl | 2-chloro-4-fluorophenyl | Ethoxyethyl | Methyl | ~1-5 | >20 | [9] |

| 1j | 2-thiazolyl | 2,4-difluorophenyl | Methoxyethyl | Methyl | ~5-10 | >20 | [9] |

| 1k | 2-thiazolyl | 2,4-difluorophenyl | Ethoxyethyl | Methyl | ~5-10 | >20 | [9] |

Table 2: SAR of Bay 41-4109 Analogues with Modifications at the C2, C4, and C5 Positions.

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of Bay 41-4109 and its derivatives involves a series of specialized in vitro and in vivo experiments.

Antiviral Activity Assay in HepG2.2.15 Cells

This is the most common in vitro model for assessing the anti-HBV activity of compounds.

-

Cell Line: HepG2.2.15 cells, a human hepatoma cell line that stably expresses the HBV genome and produces infectious virus particles.[10]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (e.g., Bay 41-4109) for a period of 5 to 6 days.[10][11] The culture medium containing the compound is typically refreshed every 2-3 days.

-

Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using real-time quantitative PCR (qPCR).[4] The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated from the dose-response curve.

-

Cytotoxicity Assay: To assess the selectivity of the antiviral effect, the cytotoxicity of the compounds on the HepG2.2.15 cells is determined using assays such as the MTT or CCK-8 assay.[11] The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HBV Capsid Assembly Assay (Particle Gel Assay)

This assay is used to directly visualize the effect of compounds on HBV capsid formation.

-

Principle: Native agarose gel electrophoresis is used to separate different forms of viral particles based on their size and charge.[12]

-

Sample Preparation: Cell lysates from treated and untreated HepG2.2.15 cells are prepared under non-denaturing conditions.

-

Electrophoresis and Immunoblotting: The lysates are run on a native agarose gel. The separated proteins are then transferred to a membrane and probed with an antibody specific for the HBV core protein (HBcAg).

-

Interpretation: In untreated cells, a distinct band corresponding to intact capsids is observed. Treatment with Bay 41-4109 leads to a smearing or disappearance of this band, indicating the formation of aberrant, non-capsid polymers.[9]

In Vivo Efficacy in Humanized Mouse Models

To evaluate the antiviral activity in a more physiologically relevant system, humanized mouse models are employed.

-

Model: Alb-uPA/SCID mice are transplanted with human hepatocytes, which are then infected with HBV.[10]

-

Treatment: Once HBV infection is established, the mice are treated with the test compound (e.g., Bay 41-4109) for a defined period.[10]

-

Analysis: Blood samples are collected at different time points to measure the viral load (HBV DNA levels) by qPCR. Liver tissue can also be analyzed for the presence of viral antigens and nucleic acids.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the HBV life cycle and the experimental workflow for evaluating antiviral compounds.

References

- 1. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]

- 2. Exploring the binding mechanism of Heteroaryldihydropyrimidines and Hepatitis B Virus capsid combined 3D-QSAR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. the-sar-based-development-of-small-molecular-hbv-capsid-assembly-modulators - Ask this paper | Bohrium [bohrium.com]

- 12. Design, synthesis and evaluation of heteroaryldihydropyrimidine analogues bearing spiro ring as hepatitis B virus capsid protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bay 41-4109: A Deep Dive into the Inhibition of Hepatitis B Virus Nucleocapsid Formation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One of the most promising targets for antiviral intervention is the viral nucleocapsid, a critical component for viral replication and persistence. This technical guide provides a comprehensive overview of Bay 41-4109, a potent inhibitor of HBV nucleocapsid assembly. Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of molecules, acts as a core protein allosteric modulator (CpAM). It disrupts the normal process of capsid formation by inducing the misassembly of core protein dimers into non-capsid polymers, ultimately leading to their degradation and a reduction in viral load. This document details the mechanism of action of Bay 41-4109, presents quantitative data on its antiviral activity, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to HBV Nucleocapsid Assembly and Its Inhibition

The HBV nucleocapsid, or core, is a protein shell composed of the hepatitis B core protein (HBcAg). This structure is central to the viral lifecycle, as it encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. Inside the nucleocapsid, reverse transcription of pgRNA into the relaxed circular DNA (rcDNA) genome occurs. The mature nucleocapsid is then enveloped and secreted as a new virion.

The assembly of the nucleocapsid is a highly regulated process involving the self-association of HBcAg dimers. This process presents an attractive target for antiviral therapy because its disruption can halt viral replication. Bay 41-4109 is a first-in-class CpAM that specifically targets this assembly process.

Mechanism of Action of Bay 41-4109

Bay 41-4109 is a Type I CpAM that binds to a hydrophobic pocket at the interface between HBcAg dimers. This binding event induces a conformational change in the core protein, altering the geometry of dimer-dimer interactions. Instead of forming icosahedral capsids, the Bay 41-4109-bound dimers are misdirected to assemble into aberrant, non-capsid polymers.[1] These aberrant structures are unstable and are targeted for degradation by cellular machinery, leading to a depletion of functional nucleocapsids.[2] This mechanism effectively inhibits the encapsidation of pgRNA and subsequent viral DNA synthesis.[1]

dot

Caption: Mechanism of Bay 41-4109 action on HBV nucleocapsid assembly.

Quantitative Data on Antiviral Activity

The antiviral potency of Bay 41-4109 has been evaluated in various in vitro systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of Bay 41-4109 against HBV

| Cell Line | Parameter | Value (nM) | Reference |

| HepG2.2.15 | IC₅₀ (HBV DNA release) | 32.6 | [3] |

| HepG2.2.15 | IC₅₀ (cytoplasmic HBcAg) | 132 | [3][4] |

| HepG2.2.15 | IC₅₀ (HBV replication) | 202 | [5][6] |

| Human Hepatoma Cell Line | IC₅₀ | 50 | [7] |

| GT A-H Clinical Isolates | EC₅₀ (median range) | 26 - 215 | [8] |

Table 2: Cytotoxicity of Bay 41-4109

| Cell Line | Parameter | Value (µM) | Reference |

| Primary Human Hepatocytes | CC₅₀ | 35 | [9] |

| HepAD38 | CC₅₀ | 35 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Bay 41-4109.

Cell-Based HBV Replication Assay (HepG2.2.15)

This assay is used to determine the effect of a compound on HBV replication in a stable cell line that constitutively produces HBV particles.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

-

Bay 41-4109 or other test compounds.

-

Reagents for DNA extraction and real-time PCR.

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Bay 41-4109 for 5-7 days. Include a vehicle-only control.

-

After the treatment period, collect the cell culture supernatant.

-

Extract viral DNA from the supernatant.

-

Quantify the amount of extracellular HBV DNA using a validated real-time PCR assay.[5][10]

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

dot

Caption: Workflow for the cell-based HBV replication assay.

Native Agarose Gel Electrophoresis (Particle Gel Assay) for Capsid Analysis

This technique separates intact viral capsids based on their size and charge, allowing for the visualization of capsid formation and the detection of aberrant structures.[7]

Materials:

-

Cell lysates from treated and untreated HepG2.2.15 cells.

-

1% agarose gel in TAE buffer.

-

Native protein electrophoresis running buffer.

-

PVDF membrane.

-

Primary antibody against HBcAg.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Prepare cell lysates from HepG2.2.15 cells treated with Bay 41-4109.

-

Load the lysates onto a 1% native agarose gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for HBcAg.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. The presence of a smear or the absence of a distinct capsid band in treated samples indicates misassembly.[7]

In Vitro Capsid Assembly Assay

This cell-free assay directly assesses the effect of a compound on the self-assembly of purified HBV core protein.

Materials:

-

Purified recombinant HBV core protein (Cp149 or full-length).[11][12]

-

Assembly buffer (e.g., high salt buffer).

-

Bay 41-4109 or other test compounds.

-

Dynamic Light Scattering (DLS) instrument or Transmission Electron Microscope (TEM).

Procedure:

-

Incubate purified HBcAg dimers with various concentrations of Bay 41-4109.

-

Initiate assembly by adding a high concentration of salt to the reaction mixture.

-

Monitor the assembly process in real-time using DLS to measure the size distribution of particles in solution.

-

Alternatively, at specific time points, take aliquots of the reaction and visualize the assembled structures by TEM after negative staining.[13]

dot

Caption: Workflow for the in vitro capsid assembly assay.

Immunofluorescence Analysis of HBcAg

This method allows for the visualization of the subcellular localization and morphology of HBcAg aggregates within cells.

Materials:

-

Cells grown on coverslips.

-

Fixation and permeabilization buffers.

-

Primary antibody against HBcAg.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Grow and treat cells with Bay 41-4109 on glass coverslips.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody against HBcAg.[6]

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. In the presence of Bay 41-4109, aberrant punctate or aggregated staining of HBcAg may be observed.[3]

Conclusion

Bay 41-4109 represents a pioneering molecule in the class of HBV capsid assembly modulators. Its unique mechanism of action, which involves the misdirection of nucleocapsid formation, offers a distinct advantage over traditional nucleos(t)ide analogs that target the viral polymerase. This technical guide provides a foundational understanding of Bay 41-4109 for researchers and drug developers. The presented data and protocols serve as a valuable resource for the continued investigation of this and other CpAMs, with the ultimate goal of developing more effective therapies for chronic hepatitis B. The potential for combination therapies with existing drugs also warrants further exploration to achieve a functional cure for HBV infection.

References

- 1. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 2. researchgate.net [researchgate.net]

- 3. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]

- 6. Immunofluorescent Staining for the Detection of the Hepatitis B Core Antigen in Frozen Liver Sections of Human Liver Chimeric Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hepatitis B virus DNA replicative intermediate forms by recombinant interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ice-hbv.org [ice-hbv.org]

- 10. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Antiviral Landscape of Bay 41-4109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum of Bay 41-4109, a potent synthetic small molecule inhibitor. The document focuses on its well-documented activity against Hepatitis B Virus (HBV), detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. Furthermore, this guide addresses the broader antiviral profile of Bay 41-4109, clarifying its specificity and limited activity against other viral pathogens.

Executive Summary

Bay 41-4109, a member of the heteroaryldihydropyrimidine (HAP) class of compounds, has emerged as a significant inhibitor of Hepatitis B Virus (HBV) replication.[1][2][3] Its primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc), leading to the misdirection of capsid assembly.[2][4] This results in the formation of non-capsid polymers and aberrant structures, ultimately disrupting the viral life cycle.[5][6] Extensive in vitro and in vivo studies have demonstrated its potent anti-HBV activity at nanomolar concentrations. However, investigations into its broader antiviral potential have revealed a narrow spectrum of activity, with a notable lack of efficacy against a range of other viruses.

Antiviral Spectrum of Bay 41-4109

The antiviral activity of Bay 41-4109 has been predominantly characterized against Hepatitis B Virus. Studies have shown that it is a highly potent and specific inhibitor of this virus.

Hepatitis B Virus (HBV): Bay 41-4109 is a well-established and potent inhibitor of HBV replication.[7][8] It is effective against various HBV genotypes and has demonstrated efficacy in both cell culture models and in vivo animal studies.[1][9] The compound targets the HBV core protein, a crucial component for viral replication, making it a promising candidate for anti-HBV therapy.[2][9]

Other Viruses: Investigations into the broader antiviral activity of Bay 41-4109 have indicated a high degree of specificity for HBV. One study reported that Bay 41-4109 did not exhibit activity against a panel of other viruses, including Dengue virus, West Nile virus, Chikungunya virus, Zika virus, and Human Immunodeficiency Virus-1 (HIV-1) at concentrations up to 30 μM. Another study mentioned a lack of activity against the Influenza virus. This narrow spectrum of activity highlights the targeted nature of its mechanism of action.

Quantitative Antiviral Activity

The potency of Bay 41-4109 against HBV has been quantified in numerous studies, primarily using the HepG2.2.15 cell line, which constitutively expresses HBV. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters for evaluating its antiviral efficacy and safety profile.

| Parameter | Cell Line | Value | Reference |

| EC50 (HBV DNA reduction) | HepG2.2.15 | 53 nM | [7][8] |

| HepG2.2.15 | 85 - 170 nM (mean 120 nM) | [10] | |

| HepG2.2.15 | ~110 nM | [11] | |

| HepG2.2.15 | 202 nM | [1][12] | |

| HepG2.2.15 | 42 nM | [7] | |

| dHepaRG | 220 nM (standard) / 260 nM (PURE) | [13] | |

| IC50 (HBV DNA release) | HepG2.2.15 | 32.6 nM | [7][14] |

| IC50 (cytoplasmic HBcAg) | HepG2.2.15 | 132 nM | [7][14] |

| CC50 | HepG2.2.15 | > 5 µM | [7] |

| HepG2.2.15 | ~10 µM | [11] | |

| HepG2.2.15 | 58 µM | [15] | |

| Primary Human Hepatocytes | > 30 µM | [13] |

Mechanism of Action: Misdirection of HBV Capsid Assembly

Bay 41-4109's antiviral activity stems from its role as a Capsid Assembly Modulator (CAM). It binds to a hydrophobic pocket at the interface of HBV core protein dimers, inducing a conformational change that accelerates and misdirects the assembly process.[2] Instead of forming replication-competent icosahedral capsids, the core proteins are forced into non-capsid polymers and other aberrant structures.[6][16] This disruption of proper capsid formation has several downstream effects that inhibit viral replication:

-

Inhibition of Pregenomic RNA (pgRNA) Encapsidation: The malformed capsids are unable to package the viral pgRNA, a critical step for reverse transcription.[17][18]

-

Prevention of Viral DNA Synthesis: Without the pgRNA template securely within a proper capsid, the synthesis of viral DNA cannot proceed.

-

Destabilization of Pre-formed Capsids: At higher concentrations, Bay 41-4109 can also destabilize existing capsids, further contributing to the reduction of viral load.[2]

The following diagram illustrates the proposed mechanism of action of Bay 41-4109.

Caption: Mechanism of Action of Bay 41-4109 on HBV Capsid Assembly.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of Bay 41-4109.

In Vitro Antiviral Activity Assay (HBV DNA Reduction)

This protocol is a standard method to determine the EC50 of antiviral compounds against HBV in a cell-based assay.

Caption: Workflow for In Vitro HBV DNA Reduction Assay.

Detailed Steps:

-

Cell Seeding: HepG2.2.15 cells are seeded at a specific density (e.g., 2 x 10^4 cells/well) in 96-well microplates.[7]

-

Compound Addition: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Bay 41-4109. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 6 to 8 days, with the medium and compound being refreshed every 2-3 days.[7]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

HBV DNA Extraction: Viral DNA is extracted from the supernatant using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time PCR assay with primers and probes specific to the HBV genome.

-

EC50 Calculation: The concentration of Bay 41-4109 that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC50 of Bay 41-4109, assessing its toxicity to the host cells.

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding and Compound Addition: This follows the same procedure as the antiviral activity assay.

-

Incubation: Cells are incubated with the compound for the same duration as the antiviral assay (e.g., 8 days).[7]

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.[7]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by metabolically active cells.[7]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[7][14]

-

CC50 Calculation: The concentration of Bay 41-4109 that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

In Vivo Antiviral Activity in Humanized Mouse Models

This protocol describes the general workflow for evaluating the efficacy of Bay 41-4109 in a mouse model with a humanized liver, which provides a more relevant system for studying HBV infection and treatment.[1]

Detailed Steps:

-

Animal Model: Immunodeficient mice (e.g., Alb-uPA/SCID) are transplanted with human hepatocytes to create a humanized liver environment.[1]

-

HBV Infection: The humanized mice are infected with HBV.

-

Treatment: After establishment of infection, mice are treated with Bay 41-4109, typically administered orally, for a defined period (e.g., 5-28 days).[1][14] A control group receives a placebo.

-

Monitoring: Blood samples are collected at regular intervals to monitor the HBV DNA load using qPCR.

-

Endpoint Analysis: At the end of the study, liver tissue may be collected to analyze levels of HBV DNA and core antigen (HBcAg).

Conclusion

Bay 41-4109 is a potent and highly specific inhibitor of Hepatitis B Virus, acting through a novel mechanism of capsid assembly modulation. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for chronic HBV infection. The lack of activity against other tested viruses underscores its targeted nature and favorable specificity profile. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this and other capsid assembly modulators.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Bay 41-4109 racemate | 298708-79-9 | YLA70879 | Biosynth [biosynth.com]

- 5. BAY 41-4109-mediated aggregation of assembled and misassembled HBV capsids in cells revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Antiviral profiling of the capsid assembly modulator BAY41-4109 on full-length HBV genotype A-H clinical isolates and core site-directed mutants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. caymanchem.com [caymanchem.com]

- 13. P450s under Restriction (PURE) Screen Using HepaRG and Primary Human Hepatocytes for Discovery of Novel HBV Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. mdpi.com [mdpi.com]

- 16. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bay 41-4109 in a Mouse Model of Hepatitis B Virus (HBV)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bay 41-4109, a potent heteroaryldihydropyrimidine (HAP) derivative, in mouse models of Hepatitis B Virus (HBV) infection. Bay 41-4109 is a capsid assembly modulator (CAM) that inhibits HBV replication by inducing the misassembly of viral capsids.[1][2]

Mechanism of Action

Bay 41-4109 acts as a non-nucleosidic inhibitor of HBV replication.[3] Its primary mechanism involves the allosteric modulation of the HBV core protein (HBcAg), leading to accelerated and aberrant assembly of capsids.[1][4] This process results in the formation of non-capsid polymers instead of functional nucleocapsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent viral DNA synthesis.[5] Furthermore, at higher concentrations, Bay 41-4109 can destabilize preformed capsids.[1] This dual action effectively reduces the production of infectious virus particles.[4]

Caption: Mechanism of Bay 41-4109 in disrupting HBV capsid assembly.

In Vivo Efficacy and Quantitative Data Summary

Bay 41-4109 has demonstrated significant antiviral activity in various mouse models of HBV infection, including transgenic mice and humanized liver chimeric mice. The following tables summarize the quantitative outcomes from key studies.

Table 1: Efficacy of Bay 41-4109 in HBV Transgenic Mice

| Mouse Model | Dosage and Administration | Treatment Duration | Reduction in Serum HBV DNA | Reduction in Liver HBV DNA | Reference |

| Tg [HBV1.3 fsX(-)3'5'] | 3-30 mg/kg, p.o., b.i.d. or t.i.d. | Up to 28 days | Dose-dependent | Dose-dependent | [3] |

| Tg [HBV1.3 fsX-3′5′] | 15 mg/kg, p.o., b.i.d. | Not specified | 70% | Not specified | [2] |

| Tg [HBV1.3 fsX-3′5′] | 30 mg/kg, p.o., b.i.d. | Not specified | Not specified | 52% | [2] |

| Nude mice with HepAD38 cell tumors | 60 mg/kg/day, p.o. | 14 days | Strong and sustained suppression | Not specified | [6] |

Table 2: Efficacy of Bay 41-4109 in Humanized Alb-uPA/SCID Mice

| Mouse Model | Dosage and Administration | Treatment Duration | Reduction in Serum HBV DNA | Observations | Reference |

| Alb-uPA/SCID | 25 mg/kg, p.o., b.i.d. | 5 days | ~1 log10 copies/mL | Viral rebound observed 5 days after treatment cessation | [5][7][8] |

Experimental Protocols

This section outlines a general protocol for evaluating the efficacy of Bay 41-4109 in an HBV mouse model, synthesized from published studies.

Materials

-

Compound: Bay 41-4109

-

Vehicle: 0.5% Tylose in water, potentially with 1% ethanol to aid dissolution[5][8][9]

-

Mouse Model:

-

Equipment:

-

Oral gavage needles

-

Blood collection supplies (e.g., retro-orbital capillary tubes)

-

Centrifuge for plasma/serum separation

-

Freezers (-80°C) for sample storage

-

qPCR machine for HBV DNA quantification

-

Histology equipment for liver tissue analysis

-

Protocol: In Vivo Efficacy Study

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to the facility for at least one week before the experiment.

-

Randomly assign mice to treatment and control groups (n=5-10 per group).

-

-

Compound Formulation:

-

Dosing and Administration:

-

Treatment Duration:

-

Sample Collection:

-

Collect blood samples at baseline (pre-treatment) and at various time points during and after treatment (e.g., weekly).[6] Blood is typically obtained via retro-orbital bleeding.[9]

-

Process blood to obtain serum or plasma and store at -80°C.

-

At the end of the study, euthanize the animals and harvest livers. Immediately freeze a portion in liquid nitrogen for molecular analysis and fix another portion in formalin for histology.[9]

-

-

Analysis of Antiviral Efficacy:

-

Serum/Plasma HBV DNA: Quantify HBV DNA levels using real-time quantitative PCR (qPCR).[5]

-

Liver HBV DNA: Extract total DNA from liver tissue and quantify HBV replicative intermediates.[3]

-

Liver HBcAg: Perform immunohistochemistry (IHC) on fixed liver sections to assess the levels and localization of Hepatitis B core antigen (HBcAg).[3][5] A reduction in cytoplasmic HBcAg is a key indicator of Bay 41-4109 activity.[3]

-

Caption: Generalized workflow for an in vivo study of Bay 41-4109.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in mice have shown that Bay 41-4109 is rapidly absorbed following oral administration.[3] The oral bioavailability in mice is approximately 30%.[3][9] Plasma concentrations have been found to be dose-proportional.[3][9] The in vivo half-life in mice is relatively short, at less than one hour, which necessitates at least a twice-daily dosing schedule to maintain effective concentrations.[2]

Important Considerations

-

Toxicity: While generally well-tolerated at therapeutic doses in mouse models, Bay 41-4109 has been reported to be hepatotoxic at high doses in rats.[6] It is crucial to monitor animal health, body weight, and liver enzyme levels (e.g., ALT) during the study.[6]

-

Viral Rebound: Due to its non-curative mechanism of action, cessation of treatment can lead to a rebound in viral replication.[5][7] This should be considered when designing studies and interpreting results.

-

Compound Solubility: Bay 41-4109 is poorly soluble in water. Proper formulation as a suspension in a vehicle like Tylose or with solubilizing agents is critical for consistent oral bioavailability.[9][10]

References

- 1. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BAY 41-4109 = 98 HPLC 298708-81-3 [sigmaaldrich.com]

- 3. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bay41-4109-induced aberrant polymers of hepatitis b capsid proteins are removed via STUB1-promoted p62-mediated macroautophagy | PLOS Pathogens [journals.plos.org]

- 5. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Activity of Bay 41-4109 on Hepatitis B Virus in Humanized Alb-uPA/SCID Mice | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Determining the In Vitro IC50 of Bay 41-4109: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Bay 41-4109, a potent inhibitor of the Hepatitis B Virus (HBV), in an in vitro setting.

Introduction

Bay 41-4109 is a member of the heteroaryldihydropyrimidine (HAP) class of antiviral compounds.[1][2][3] It functions as a capsid assembly modulator (CAM), targeting the HBV core protein (HBc).[2][4] Instead of allowing the proper formation of the viral capsid, Bay 41-4109 accelerates and misdirects the assembly process, leading to the formation of non-capsid polymers and aberrant structures.[1][2][3] This disruption of capsid assembly is a key mechanism for inhibiting HBV replication.[1][3] At higher concentrations, it can also lead to the destabilization of pre-formed capsids.[1]

Mechanism of Action of Bay 41-4109